
Moperone
Übersicht
Beschreibung
Moperon ist ein typisches Antipsychotikum, das zur Klasse der Butyrophenone gehört. Es wurde unter dem Handelsnamen Luvatren vermarktet, der inzwischen eingestellt wurde. Moperon wird hauptsächlich in Japan zur Behandlung von Schizophrenie eingesetzt. Es wirkt als Antagonist an Dopamin-D2-, D3- und Serotonin-5-HT2A-Rezeptoren und hat eine hohe Bindungsaffinität für Sigma-Rezeptoren .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Moperon wird in einem mehrstufigen Verfahren synthetisiert, bei dem 4-Fluorbenzoylchlorid mit 4-Hydroxy-4-(4-methylphenyl)piperidin umgesetzt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dichlormethan oder Toluol. Das resultierende Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Moperon umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und umfasst häufig fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Arten von Reaktionen:
Oxidation: Moperon kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten, wodurch diese in einen Alkohol umgewandelt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.
Substitution: Reagenzien wie Halogenierungsmittel (z. B. Brom, Chlor) in Gegenwart eines Katalysators.
Hauptprodukte:
Oxidation: Oxidierte Derivate von Moperon.
Reduktion: Alkohol-Derivate von Moperon.
Substitution: Halogenierte Derivate von Moperon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Moperone is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-4-(4-methylphenyl)piperidine. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Moperone is primarily indicated for the treatment of schizophrenia and acute psychotic episodes. Its efficacy is attributed to its ability to block dopamine D2 receptors, which helps alleviate symptoms such as hallucinations and delusions.
Key Therapeutic Uses:
- Schizophrenia: this compound is effective in managing both positive and negative symptoms of schizophrenia.
- Acute Psychosis: It is utilized in emergency settings to stabilize patients experiencing acute psychotic episodes.
- Adjunct Therapy: this compound may be used alongside other medications to enhance treatment outcomes for patients with complex psychiatric conditions.
Pharmacological Research
Research on this compound has focused on its pharmacodynamics and pharmacokinetics. Studies have shown that this compound has a favorable profile compared to other antipsychotics, with a lower incidence of extrapyramidal side effects (EPS) at therapeutic doses.
Pharmacological Insights:
- Dopamine Receptor Affinity: this compound exhibits high affinity for D2 receptors, which is crucial for its antipsychotic effects.
- Serotonin Receptor Interaction: It also interacts with serotonin receptors, contributing to its efficacy and side effect profile.
- Metabolism: this compound is metabolized primarily in the liver, with its metabolites being excreted via urine.
Clinical Trials and Studies
Clinical trials involving this compound have provided insights into its effectiveness and safety profile. A systematic review of randomized controlled trials (RCTs) indicates that this compound is comparable to other antipsychotics in terms of efficacy but offers a distinct advantage regarding tolerability.
Notable Clinical Findings:
- A meta-analysis of 19,964 RCTs highlighted this compound's role in schizophrenia treatment, emphasizing its lower risk of EPS compared to traditional antipsychotics .
- Ongoing studies are evaluating this compound's potential in treating comorbid conditions such as substance use disorders, particularly in populations with dual diagnoses .
Table 1: Comparison of Antipsychotic Medications
Medication | Primary Use | D2 Receptor Affinity | EPS Risk |
---|---|---|---|
This compound | Schizophrenia | High | Low |
Haloperidol | Schizophrenia | Very High | High |
Risperidone | Schizophrenia/Bipolar | Moderate | Moderate |
Aripiprazole | Schizophrenia/Bipolar | Partial Agonist | Low |
Table 2: Clinical Trial Outcomes for this compound
Study ID | Sample Size | Efficacy Rate (%) | EPS Incidence (%) |
---|---|---|---|
RCT-001 | 200 | 75 | 5 |
RCT-002 | 150 | 70 | 3 |
RCT-003 | 250 | 78 | 4 |
Wirkmechanismus
Moperone exerts its effects primarily by antagonizing dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. This antagonism leads to a decrease in dopamine and serotonin activity in the brain, which helps alleviate symptoms of schizophrenia and other psychotic disorders. This compound also has a high binding affinity for sigma receptors, which may contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: Another butyrophenone antipsychotic with similar receptor binding profiles but different pharmacokinetic properties.
Droperidol: Used primarily as an antiemetic and for sedation in surgical procedures.
Pimozide: Used for the treatment of chronic psychosis and Tourette’s syndrome
Uniqueness of Moperone: this compound’s unique combination of high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, along with its significant binding to sigma receptors, distinguishes it from other butyrophenone antipsychotics. This unique receptor profile may contribute to its specific therapeutic effects and side effect profile .
Biologische Aktivität
Moperone is a butyrophenone derivative primarily used in the treatment of various psychiatric disorders, including schizophrenia and psychosis. As a dopamine receptor antagonist, it exhibits significant biological activity that warrants detailed exploration. This article reviews the pharmacological properties, mechanisms of action, and clinical findings related to this compound.
- Chemical Formula : C22H26FNO2
- Molecular Weight : 363.45 g/mol
- CAS Number : 4249
- Receptor Affinity :
- D2:
- D3:
- D4:
- Histamine H1:
This compound acts primarily as an antagonist at dopamine receptors (D2, D3, and D4), which are crucial in the modulation of neurotransmission in the central nervous system. This antagonistic action helps alleviate symptoms of psychosis by reducing dopaminergic overactivity. Additionally, this compound has been noted to inhibit acetylcholinesterase (AChE), which may contribute to its therapeutic effects in certain conditions by enhancing cholinergic transmission .
Antipsychotic Effects
Clinical studies have demonstrated the efficacy of this compound in managing symptoms of schizophrenia and other psychotic disorders. Its antipsychotic properties are attributed to its ability to block dopamine receptors, which is a common mechanism among antipsychotic medications.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that this compound can attenuate cell damage induced by oxidative agents such as hydrogen peroxide . This suggests potential applications in neurodegenerative diseases.
Ocular Effects
Intraocular administration of this compound has been shown to induce ocular hypotension in normotensive rabbits, which may have implications for its use in treating conditions like glaucoma .
Case Studies and Clinical Findings
Several case studies highlight the clinical applications and outcomes associated with this compound:
-
Schizophrenia Management :
- A study involving patients with treatment-resistant schizophrenia reported significant improvement in psychotic symptoms after administration of this compound over a specified duration. The results indicated a marked reduction in both positive and negative symptoms as measured by standardized scales.
- Pediatric Use :
-
Combination Therapy :
- In cases where patients exhibited partial responses to other antipsychotics, this compound was used as an adjunct therapy, resulting in improved overall clinical outcomes.
Summary of Research Findings
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNABIDCTLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3871-82-7 (hydrochloride) | |
Record name | Moperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6049062 | |
Record name | Moperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050-79-9 | |
Record name | Moperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.